molecular formula C9H7Cl B1392989 2-Chloro-1-ethynyl-4-methylbenzene CAS No. 1233520-92-7

2-Chloro-1-ethynyl-4-methylbenzene

Cat. No. B1392989
M. Wt: 150.6 g/mol
InChI Key: UJQYQXVYEKPINY-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-4-methylbenzene is a chemical compound with the CAS Number: 1233520-92-7 . It has a molecular weight of 150.61 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-ethynyl-4-methylbenzene consists of a benzene ring with a chlorine atom, an ethynyl group, and a methyl group attached to it . The InChI Code for this compound is 1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 .


Physical And Chemical Properties Analysis

2-Chloro-1-ethynyl-4-methylbenzene has a density of 1.1±0.1 g/cm^3, a boiling point of 208.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 75.5±20.8 °C .

Scientific Research Applications

Chemical Thermodynamics

A study by Nesterova et al. (1985) focused on the isomerization equilibria and molar enthalpies of formation for various alkylchlorobenzenes, providing insights into the thermochemical properties of related compounds.

Vaporization Enthalpies

Research by Verevkin et al. (2014) on the vapor pressures and vaporization enthalpies of chloro-substituted methylbenzenes contributes to understanding the physical properties of similar chloroaromatic compounds.

Polymerization Reactions

Pugh and Percec (1990) synthesized derivatives of ethynylbenzene for mesomorphic polymer applications, indicating potential in material science.

Catalysis and Chemical Reactions

The study by Hereijgers et al. (2009) on methanol-to-olefins reactions over catalysts provides insights into the reactivity of methylbenzene intermediates, which could be relevant for similar chloroaromatics.

Synthesis of Complexes

Research by Lumme et al. (1983) on bis(arene)chromium complexes demonstrates the utility of chloro-methylbenzenes in inorganic chemistry.

Antimicrobial Agents

The synthesis and analysis of a novel compound involving chloro-methylbenzene by Murugavel et al. (2016) show potential applications in pharmaceutical research.

Organometallic Chemistry

Sommer et al. (2013) investigated the reactivity in dinuclear complexes, which can be related to the chemistry of chloro-substituted compounds.

Polymerisation Mechanisms

Hontis et al. (1999) explored the polymerisation of chloromethyl-methylbenzene, providing insights relevant to polymer chemistry.

Electrochemical Reduction

Peverly et al. (2014) conducted research on the electrochemical reduction of a chloroaromatic compound, indicating potential in electrochemistry.

Chain End Functionalization

Morgan et al. (2010) utilized chloro-methylbenzene derivatives in quasiliving polymerizations, demonstrating applications in macromolecular science.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-1-ethynyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYQXVYEKPINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295915
Record name 2-Chloro-1-ethynyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-ethynyl-4-methylbenzene

CAS RN

1233520-92-7
Record name 2-Chloro-1-ethynyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233520-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-ethynyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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